1-(2-((2,6-二甲氧基嘧啶-4-基)氨基)乙基)-3-(3-氟-4-甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

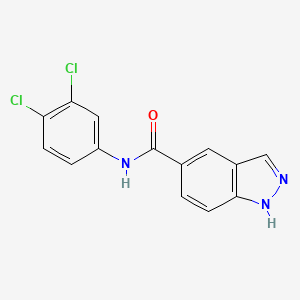

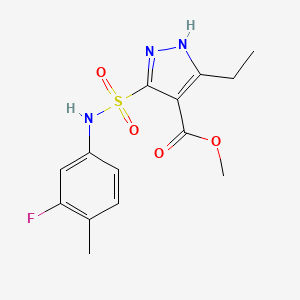

The compound 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea is a chemical entity that appears to be designed for biological activity, given its structural features that are common in drug design. The molecule consists of a pyrimidinyl moiety linked to an aminoethyl group, which is further connected to an aryl urea structure. The presence of dimethoxy groups on the pyrimidine ring and a fluoromethyl group on the phenyl ring suggests that the compound could interact with various biological targets through multiple non-covalent interactions such as hydrogen bonding and arene interactions.

Synthesis Analysis

The synthesis of related urea derivatives often involves the reaction of amines with isocyanates or carbodiimides to form the urea linkage. In the case of the compound , the synthesis would likely involve the reaction of a suitable 2,6-dimethoxypyrimidin-4-ylamine with an isocyanate derivative of 3-fluoro-4-methylphenyl. The synthesis process would need to be optimized to ensure the correct substitution pattern and to maximize the yield of the desired product. The paper titled "The novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives of N-aryl urea: synthesis, anti-inflammatory, antibacterial and antifungal activity evaluation" describes a related process where a Bigineli reaction is followed by reduction and subsequent reaction with arylisocyanates, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea would be expected to exhibit conformational flexibility due to the presence of the ethoxyethyl chain. This flexibility could be important for the interaction of the compound with its biological targets, as it may allow the molecule to adopt conformations that are complementary to the active sites of enzymes or receptors. The paper titled "Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. Synthesis and biochemical evaluation" discusses the importance of spacer length and flexibility in the design of acetylcholinesterase inhibitors, which could be relevant to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The urea functionality in the compound is a key reactive site that could undergo various chemical reactions. For instance, ureas can participate in hydrogen bonding interactions, which are crucial for their biological activity. The presence of the dimethoxypyrimidinyl and fluoromethylphenyl groups could also influence the reactivity of the molecule, potentially leading to interactions with various enzymes or receptors. The chemical reactivity of the compound would need to be studied in the context of its intended biological application to understand its mechanism of action and potential metabolic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea, such as solubility, melting point, and stability, would be critical for its application as a biological agent. These properties would influence the compound's bioavailability, distribution, and excretion. The presence of polar groups like the urea and dimethoxy functionalities suggests that the compound may have moderate solubility in aqueous and organic solvents, which could be beneficial for its delivery in a biological system. The compound's stability under physiological conditions would also be an important factor to consider, as it would affect its shelf life and efficacy as a drug.

科学研究应用

抗氧化活性合成与评估

George 等人 (2010) 的研究重点是通过 Biginelli 反应合成各种衍生物,然后通过缩合和反应过程获得筛选其抗氧化活性的产物。虽然化合物“1-(2-((2,6-二甲氧基嘧啶-4-基)氨基)乙基)-3-(3-氟-4-甲苯基)脲”未被直接提及,但该研究涉及二甲氧基嘧啶基化合物,可以提供对相关化合物的合成路线和潜在抗氧化应用的见解 (George, Sabitha, Kumar, & Ravi, 2010)。

通过氢键二聚化

Beijer 等人 (1998) 通过四重氢键探索了脲基嘧啶酮的二聚化,证明了供体-受体阵列在固态和溶液相二聚化中的重要性。本研究提供了有关嘧啶酮衍生物的结构和键合特性的宝贵信息,这可能与了解“1-(2-((2,6-二甲氧基嘧啶-4-基)氨基)乙基)-3-(3-氟-4-甲苯基)脲”的性质和应用有关 (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998)。

含有核碱基的聚酰胺合成

Hattori 和 Kinoshita (1979) 通过使脲衍生物与二甲基亚甲基琥珀酸酯反应,然后水解和缩聚,合成了含有尿嘧啶和腺嘌呤等核碱基的聚酰胺。本研究可以提供有关将嘧啶基和脲官能团结合到聚合物中的见解,这可能与“1-(2-((2,6-二甲氧基嘧啶-4-基)氨基)乙基)-3-(3-氟-4-甲苯基)脲”在聚合物科学中的应用有关 (Hattori & Kinoshita, 1979)。

由羧酸合成异羟肟酸和脲

Thalluri 等人 (2014) 演示了一种通过洛森重排由羧酸合成脲的方法,该方法由 2-氰基-2-(4-硝基苯磺酰氧亚氨基)乙酸乙酯促进。该方法提供了一种在温和条件下合成脲衍生物的途径,可能包括“1-(2-((2,6-二甲氧基嘧啶-4-基)氨基)乙基)-3-(3-氟-4-甲苯基)脲”,且不发生外消旋,这可能对其在各个领域的合成和应用具有重要意义 (Thalluri, Manne, Dev, & Mandal, 2014)。

磺酰脲类除草剂降解

Saha 和 Kulshrestha (2002) 研究了磺酰脲类除草剂结构相关化合物磺草酮在各种非生物因素下的降解。本研究提供了对磺酰脲类化合物环境稳定性和降解途径的见解,这可能与了解“1-(2-((2,6-二甲氧基嘧啶-4-基)氨基)乙基)-3-(3-氟-4-甲苯基)脲”的环境行为有关 (Saha & Kulshrestha, 2002)。

属性

IUPAC Name |

1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3-fluoro-4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5O3/c1-10-4-5-11(8-12(10)17)20-15(23)19-7-6-18-13-9-14(24-2)22-16(21-13)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,18,21,22)(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISFZLJQJFUVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)

![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)